molecular formula C16H16ClFN2O B11323481 N-(2-chloro-6-fluorobenzyl)-2-methyl-N-(pyridin-2-yl)propanamide

N-(2-chloro-6-fluorobenzyl)-2-methyl-N-(pyridin-2-yl)propanamide

Cat. No.: B11323481
M. Wt: 306.76 g/mol
InChI Key: NFVJWNVHDVGVGO-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl group, a pyridine ring, and a propanamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methylpyridine in the presence of a base such as potassium carbonate. This reaction forms the intermediate N-[(2-chloro-6-fluorophenyl)methyl]-2-methylpyridine, which is then further reacted with propanoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE can be compared with other similar compounds, such as:

  • N-[(2-chloro-6-fluorophenyl)methyl]-2-methylaniline
  • 2-chloro-6-fluorobenzyl chloride
  • 2-methylpyridine derivatives

These compounds share structural similarities but differ in their specific functional groups and overall molecular configuration. The unique combination of a chlorinated and fluorinated phenyl group with a pyridine ring and propanamide moiety sets N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE apart, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16ClFN2O

Molecular Weight

306.76 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H16ClFN2O/c1-11(2)16(21)20(15-8-3-4-9-19-15)10-12-13(17)6-5-7-14(12)18/h3-9,11H,10H2,1-2H3

InChI Key

NFVJWNVHDVGVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2

Origin of Product

United States

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